N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
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Overview
Description
N-{3’-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is a complex organic compound that features a spirocyclic indole-thiadiazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, such as acetyl, chlorophenoxy, and acetamide, contributes to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the thiadiazole ring. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Functional Group Introduction: The chlorophenoxypropyl and acetyl groups are introduced through nucleophilic substitution and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{3’-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole and thiadiazole rings can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{3’-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3’-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure but similar indole core.
Indole-3-carbaldehyde: Another indole derivative used in organic synthesis and medicinal chemistry.
Uniqueness
N-{3’-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer diverse reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H23ClN4O4S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
N-[4-acetyl-1'-[3-(2-chlorophenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C23H23ClN4O4S/c1-14-9-10-19-17(13-14)23(28(16(3)30)26-22(33-23)25-15(2)29)21(31)27(19)11-6-12-32-20-8-5-4-7-18(20)24/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,25,26,29) |
InChI Key |
GMEQXBIWNCCUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCCOC4=CC=CC=C4Cl |
Origin of Product |
United States |
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